4,6-Diiodobenzo[d][1,3]dioxole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4I2O2 |
|---|---|
Molecular Weight |
373.91 g/mol |
IUPAC Name |
4,6-diiodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |
InChI Key |
YWFPUVQOYLBTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)I)I |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Diiodobenzo D 1,3 Dioxole
Direct Iodination Strategies for Benzo[d]vulcanchem.comacs.orgdioxole Scaffolds
Direct iodination involves the introduction of iodine atoms onto the benzo[d] vulcanchem.comacs.orgdioxole ring in a single or sequential step. The electron-donating nature of the methylenedioxy group (-O-CH₂-O-) activates the aromatic ring towards electrophilic substitution, primarily at the 4 and 5 positions. However, achieving selective di-iodination at the 4 and 6 positions requires careful control of reaction conditions and the choice of iodinating agents.
Electrophilic iodination is a common method for introducing iodine into aromatic systems. Various reagents and conditions have been explored to achieve the desired di-iodination of benzo[d] vulcanchem.comacs.orgdioxole.
One widely used method involves the use of iodine in the presence of an oxidizing agent. For instance, the iodination of 2,2-difluorobenzo[d] vulcanchem.comacs.orgdioxole, a related derivative, is carried out using iodine with an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) to produce 2,2-difluoro-4,6-diiodobenzo[d] vulcanchem.comacs.orgdioxole. This suggests that a similar approach could be applicable to the parent benzo[d] vulcanchem.comacs.orgdioxole. Another common iodinating agent is iodine monochloride (ICl) in a solvent such as acetic acid. This method is effective for the mono-iodination of 1,2-methylenedioxybenzene at the 5-position, and with adjusted stoichiometry and conditions, could potentially lead to di-iodination. N-Iodosuccinimide (NIS) is another popular electrophilic iodinating agent, often used with a Lewis acid catalyst like iron(III) chloride (FeCl₃) to direct the iodination. Organocatalytic methods have also been developed, using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source in the presence of a thiourea (B124793) catalyst, offering a mild and selective route for the iodination of activated aromatic compounds. organic-chemistry.org
| Iodinating System | Substrate | Key Features | Reference(s) |
| Iodine / Oxidizing Agent (H₂O₂, NaClO) | 2,2-Difluorobenzo[d] vulcanchem.comacs.orgdioxole | Controlled conditions for selective iodination. | |
| Iodine Monochloride (ICl) / Acetic Acid | 1,2-Methylenedioxybenzene | Favors iodination at the 5-position. | |
| N-Iodosuccinimide (NIS) / Lewis Acid (FeCl₃) | Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate | Directs iodination to the 7-position. | |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Thiourea Catalyst | Activated Aromatic Compounds | Mild, selective, and high-yielding. | organic-chemistry.org |
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. While specific examples for the synthesis of 4,6-diiodobenzo[d] vulcanchem.comacs.orgdioxole are not extensively documented, the general principles of these methods are applicable. Palladium and copper catalysts are commonly employed for C-H halogenation. beilstein-journals.org For example, Pd(OAc)₂ with KOAc as a base can be used in direct arylations. Copper-catalyzed methods have also been developed for the iodination of various aromatic and heterocyclic compounds. beilstein-journals.org These reactions often proceed via a directed C-H activation mechanism, where a directing group on the substrate guides the metal catalyst to a specific C-H bond for functionalization.
Precursor-Based Synthetic Routes to 4,6-Diiodobenzo[d]vulcanchem.comacs.orgdioxole
An alternative to direct iodination is the synthesis of 4,6-diiodobenzo[d] vulcanchem.comacs.orgdioxole from precursors that already contain the di-iodo substitution pattern or can be readily converted to it.
The synthesis of benzo[d] vulcanchem.comacs.orgdioxoles often starts from catechol (1,2-dihydroxybenzene) or its derivatives. google.comwikipedia.orggoogle.comgoogle.com A di-iodinated catechol could serve as a direct precursor. The general synthesis involves the reaction of a catechol with a dihalomethane, such as methylene (B1212753) chloride or methylene bromide, in the presence of a base. google.comgoogle.com For instance, deuterated benzo[d] vulcanchem.comacs.orgdioxoles have been prepared by reacting deuterated catechols with deuterated dihalomethanes. google.com This methodology could be adapted by starting with a 3,5-diiodocatechol, which upon reaction with a suitable methyleneating agent, would yield 4,6-diiodobenzo[d] vulcanchem.comacs.orgdioxole.
| Reactants | Reaction Type | Key Features | Reference(s) |
| Catechol and Dihalomethane | Williamson Ether Synthesis | Forms the methylenedioxy bridge. | google.comwikipedia.orggoogle.comgoogle.com |
| 3,5-Diiodocatechol and Methyleneating Agent | Proposed Route | Builds the dioxole ring on a pre-iodinated precursor. |
Another precursor-based approach involves starting with a differently substituted methylene dioxybenzene and transforming the substituents into iodine atoms. For example, a precursor with amino or nitro groups at the 4 and 6 positions could potentially be converted to the di-iodo derivative through Sandmeyer-type reactions. While not explicitly reported for 4,6-diiodobenzo[d] vulcanchem.comacs.orgdioxole, this is a well-established method for introducing halogens onto an aromatic ring. Additionally, Suzuki-Miyaura coupling reactions have been used to create complex derivatives starting from brominated benzo[d] vulcanchem.comacs.orgdioxole compounds, indicating the versatility of halogenated benzodioxoles as synthetic intermediates. researchgate.networldresearchersassociations.com
Multi-step Synthetic Sequences from Aromatic Precursors
The synthesis of 4,6-diiodobenzo[d] researchgate.netdioxole typically originates from aromatic precursors, with benzo[d] researchgate.netdioxole serving as a common starting point. The introduction of iodine atoms onto the aromatic ring is a critical step, often accomplished through electrophilic iodination. The regiochemistry of this reaction, determining the positions of the iodine substituents, is highly dependent on the directing effects of the existing dioxole ring and any other substituents present. libretexts.org
A common strategy involves the direct iodination of a benzodioxole precursor. vulcanchem.com This can be achieved using various iodinating agents. One approach employs iodine in the presence of an oxidizing agent. Another method utilizes iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst to facilitate the electrophilic substitution.
Optimization of Reaction Conditions and Yields for 4,6-Diiodobenzo[d]benchchem.comresearchgate.netdioxole Synthesis
Achieving high yields and selectivity in the synthesis of 4,6-diiodobenzo[d] researchgate.netdioxole necessitates careful optimization of several reaction parameters. whiterose.ac.uk
Solvent Effects on Synthetic Efficiency and Selectivity
The choice of solvent plays a crucial role in the efficiency and selectivity of the iodination process. numberanalytics.comacsgcipr.org Aprotic solvents are often employed. thieme-connect.com Dichloromethane has been identified as an effective solvent for certain iodination reactions. researchgate.net While chlorinated solvents like carbon tetrachloride and chloroform (B151607) have been traditionally used, their use is now often avoided due to environmental concerns. acsgcipr.org Water has also been explored as a green alternative solvent for some iodination reactions. acsgcipr.org The solubility of the substrate and reagents, as well as the stability of radical intermediates in radical iodination reactions, are significantly influenced by the solvent. numberanalytics.com
Temperature and Pressure Influences on Reaction Kinetics
Temperature is a critical factor affecting the rate of reaction. numberanalytics.com Generally, higher temperatures increase the reaction rate. numberanalytics.comresearchgate.net However, for some reactions, room temperature is sufficient. nih.gov In some instances, elevating the temperature can lead to smoother conversions, albeit potentially requiring longer reaction times. thieme-connect.com The optimal temperature must be determined for each specific reaction to maximize yield and minimize side reactions. researchgate.net
Catalyst and Reagent Stoichiometry Optimization
The stoichiometry of catalysts and reagents is a key aspect of optimizing the synthesis. In many iodination procedures, a catalyst is employed to enhance the reaction rate and control selectivity. For instance, palladium catalysts are effective in cross-coupling reactions to introduce iodine substituents. The choice of catalyst and its loading are critical for achieving high yields. whiterose.ac.uk
The molar ratio of the iodinating agent to the substrate also significantly impacts the outcome of the reaction. thieme-connect.com Optimization of this ratio is essential to ensure complete conversion of the starting material while avoiding the formation of over-iodinated byproducts. For example, studies have shown that adjusting the equivalents of reagents can significantly improve the yield of the desired product. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of 4,6-Diiodobenzo[d]benchchem.comresearchgate.netdioxole
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. jk-sci.commdpi.com This involves designing reactions that are more efficient, use less hazardous materials, and generate less waste. acs.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comgreenchemistry-toolkit.orgscribd.com Syntheses with high atom economy are more sustainable as they generate less waste. primescholars.com Addition and rearrangement reactions, for instance, are considered to have 100% atom economy in theory. jk-sci.com
In the context of synthesizing 4,6-diiodobenzo[d] researchgate.netdioxole, synthetic routes are evaluated based on their atom economy. nwnu.edu.cn Catalytic approaches are generally preferred over stoichiometric ones as they can significantly improve atom economy by reducing the amount of reagents needed. nwnu.edu.cnijpsr.com The development of multi-step flow protocols is also a promising strategy for enhancing both chemical productivity and sustainability, often resulting in lower E-factors (a measure of waste produced). rsc.org
Below is a table summarizing the optimization of reaction conditions for a generic iodination reaction, which can be conceptually applied to the synthesis of 4,6-diiodobenzo[d] researchgate.netdioxole.
Table 1: Illustrative Optimization of a Generic Iodination Reaction
| Entry | Solvent | Temperature (°C) | Reagent Equivalents | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | 25 | 1.1 | 85 |
| 2 | Acetonitrile (B52724) | 25 | 1.1 | 78 |
| 3 | Dichloromethane | 40 | 1.1 | 92 |
| 4 | Dichloromethane | 25 | 1.5 | 95 |
This table is for illustrative purposes and does not represent actual experimental data for the synthesis of 4,6-diiodobenzo[d] researchgate.netdioxole.
Solvent Selection and Waste Minimization Strategies
Solvent Selection:
The choice of solvent significantly impacts reaction efficiency, safety, and environmental footprint. In the context of the iodination of benzo[d] rsc.orgrsc.orgdioxole, several solvents have been explored, each with distinct advantages.
Acetonitrile: This polar aprotic solvent is frequently favored in organocatalytic iodination reactions. organic-chemistry.org It facilitates rapid iodination and often leads to high yields of the desired product. organic-chemistry.org Its ability to dissolve a wide range of organic substrates and catalysts makes it a versatile choice.
Aqueous Methanol (B129727): For protocols aiming to be more environmentally friendly, aqueous methanol has been used. mdpi.com This solvent system can be effective for the iodination of activated aromatics using simple iodide salts and an oxidant, often at room temperature, which reduces energy consumption. mdpi.com
Dichloromethane (DCM): While effective for many organic reactions, including certain halogenations, the use of chlorinated solvents like DCM is becoming less favorable due to environmental and health concerns. mdpi.com
Ionic Liquids: These "designer solvents" are gaining attention as potential green alternatives due to their low vapor pressure and high thermal stability. mdpi.com While specific applications to 4,6-diiodobenzo[d] rsc.orgrsc.orgdioxole synthesis are not widely documented, their ability to serve as media for various enzyme-catalyzed reactions suggests potential for future development. mdpi.com
Waste Minimization Strategies:
A primary goal in modern synthesis is the reduction of waste, which can be achieved through several key strategies applicable to the preparation of 4,6-diiodobenzo[d] rsc.orgrsc.orgdioxole:
Process Optimization: Improving reaction efficiency by fine-tuning parameters such as temperature, reaction time, and catalyst loading can significantly decrease the formation of byproducts and unreacted starting materials, thus minimizing waste. researchgate.net
Atom Economy: Moving from methods that use stoichiometric amounts of iodinating agents to catalytic systems improves atom economy. rsc.org For instance, traditional methods using I₂ result in the loss of half the iodine atoms as HI, whereas modern oxidative iodination cycles can utilize iodide salts (like KI) where the iodide is catalytically oxidized to the active electrophilic species. rsc.orgacsgcipr.org
Reagent Substitution: A core principle of waste minimization is replacing hazardous reagents with safer alternatives. organic-chemistry.org This includes avoiding toxic heavy metal salts, which were historically used to activate iodine. researchgate.net The adoption of organocatalytic and biocatalytic methods, which operate under milder conditions, is a significant step in this direction. researchgate.netmanchester.ac.uk
Recycling and Reuse: Developing processes where solvents and catalysts can be recovered and reused can drastically reduce waste and improve the economic viability of the synthesis. rsc.org
By integrating thoughtful solvent selection with robust waste minimization plans, the synthesis of 4,6-diiodobenzo[d] rsc.orgrsc.orgdioxole can be made more sustainable and efficient.
Exploration of Biocatalytic or Organocatalytic Methods
To circumvent the drawbacks of traditional chemical synthesis, such as harsh reaction conditions and the use of toxic reagents, research has turned towards biocatalysis and organocatalysis. These fields offer mild, selective, and environmentally friendly alternatives for aromatic iodination. organic-chemistry.orgmanchester.ac.uk
Biocatalytic Approaches:
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations. mdpi.com Halogenating enzymes, or halogenases, are nature's solution for the selective introduction of halogen atoms into organic molecules. manchester.ac.uk
Haloperoxidases: This class of enzymes catalyzes the oxidation of halides (like I⁻) in the presence of hydrogen peroxide to generate a reactive electrophilic halogenating species, typically the hypohalous acid (HOI). mdpi.com These enzymes are promising for the synthesis of iodoaromatics because they operate under mild, aqueous conditions. rsc.orgnih.gov For example, chloroperoxidase (CPO) and laccase enzymes have been successfully used for the iodination of various phenolic compounds, which are structurally similar to the activated ring system of benzo[d] rsc.orgrsc.orgdioxole. rsc.orgrsc.orgrsc.org The laccase-catalyzed iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the ultimate oxidant represents a particularly sustainable approach. rsc.org
Flavin-Dependent Halogenases (FDHs): These enzymes represent another major class of halogenases that use a flavin cofactor (FADH₂) and molecular oxygen to activate a halide ion for electrophilic aromatic substitution. rsc.orgresearchgate.net They are known for their high regioselectivity, a highly desirable trait in fine chemical synthesis. mdpi.com While direct application on benzo[d] rsc.orgrsc.orgdioxole is not yet reported, their proven ability to halogenate a variety of aromatic substrates makes them a key area for future research. rsc.orgmanchester.ac.uk
The primary challenge in biocatalysis remains enzyme discovery, stability, and optimization for specific non-natural substrates like benzo[d] rsc.orgrsc.orgdioxole.
Organocatalytic Methods:
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. This approach has emerged as a powerful tool for the iodination of activated aromatic compounds.
A notable and highly efficient method employs a thiourea derivative as the catalyst, with 1,3-diiodo-5,5-dimethylhydantoin (DIH) serving as the iodine source. organic-chemistry.org This reaction is typically performed in acetonitrile and demonstrates high regioselectivity and yields under mild conditions. rsc.orgorganic-chemistry.org
The proposed mechanism involves the activation of DIH by the thiourea catalyst. researchgate.net The sulfur atom of the thiourea acts as a nucleophile, attacking one of the iodine atoms on DIH. This transfer is assisted by hydrogen bonding within the catalyst structure, which weakens the N-I bond of DIH and facilitates the formation of a positively polarized iodine species. organic-chemistry.orgresearchgate.net This activated iodine is then attacked by the electron-rich aromatic ring of the substrate (e.g., benzo[d] rsc.orgrsc.orgdioxole) in a classic electrophilic aromatic substitution, leading to the iodinated product and regeneration of the catalyst. researchgate.net
| Catalyst | Iodine Source | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Thiourea Derivatives | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile | Mild conditions, high regioselectivity, and high yields. Environmentally friendly approach. | rsc.org, researchgate.net, organic-chemistry.org |
These organocatalytic systems offer a practical and effective strategy for synthesizing compounds like 4,6-diiodobenzo[d] rsc.orgrsc.orgdioxole, balancing high performance with green chemistry principles. organic-chemistry.org
Chemical Reactivity and Transformation Pathways of 4,6 Diiodobenzo D 1,3 Dioxole
Transition Metal-Catalyzed Cross-Coupling Reactions of 4,6-Diiodobenzo[d]nih.govnih.govdioxole
Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and 4,6-Diiodobenzo[d] nih.govnih.govdioxole serves as an excellent substrate for such transformations. The presence of two reactive C-I bonds allows for sequential or double functionalization, leading to a diverse array of substituted benzodioxole derivatives.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling, a palladium- or nickel-catalyzed reaction between an organohalide and an organoboron compound, is a widely employed method for the formation of carbon-carbon bonds. In the context of 4,6-Diiodobenzo[d] nih.govnih.govdioxole, this reaction provides a direct route to arylated and vinylated derivatives.
Palladium complexes are the most common catalysts for Suzuki-Miyaura couplings. Various palladium(0) and palladium(II) precursors, in combination with suitable phosphine (B1218219) ligands, have been shown to effectively catalyze the reaction of aryl iodides. While specific studies on 4,6-Diiodobenzo[d] nih.govnih.govdioxole are not extensively documented in readily available literature, analogous reactions with similar diiodoaryl compounds suggest that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine ligand would be effective. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) is crucial for achieving high yields and selectivity.
For instance, the coupling of a related compound, (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol derivatives with various arylboronic acids has been successfully achieved using PdCl₂(PPh₃)₂ as the catalyst, PPh₃ as a ligand, and K₂CO₃ as the base, furnishing the desired biaryl products in good yields. worldresearchersassociations.com This suggests that similar conditions could be applied to 4,6-Diiodobenzo[d] nih.govnih.govdioxole.
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions (Hypothetical based on related compounds)
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | >85 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | >80 |
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. organic-chemistry.orgnih.gov Nickel complexes, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can facilitate the coupling of aryl iodides under milder conditions and may offer different selectivity profiles. diaogroup.org Catalyst systems such as NiCl₂(dppf) or Ni(COD)₂ with a suitable ligand could potentially be employed for the cross-coupling of 4,6-Diiodobenzo[d] nih.govnih.govdioxole. The use of nickel catalysts is particularly advantageous for large-scale synthesis due to their lower cost.
Table 2: Potential Nickel-Catalyzed Suzuki-Miyaura Coupling Protocols (Hypothetical)
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 80 |
| 2 | 4-Tolylboronic acid | Ni(COD)₂ | PCy₃ | K₂CO₃ | Toluene | 100 |
| 3 | 2-Naphthylboronic acid | NiCl₂(PCy₃)₂ | - | CsF | THF | 60 |
A key aspect of the reactivity of 4,6-Diiodobenzo[d] nih.govnih.govdioxole is the potential for regioselective and chemoselective functionalization. The electronic and steric environment of the two iodine atoms may differ, leading to preferential reaction at one site over the other. Generally, in dihaloarenes, the relative reactivity of the halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. researchgate.net In the case of two identical halogens, electronic effects from the dioxole ring and steric hindrance can influence which position reacts first.
It is plausible that the C-4 and C-6 positions exhibit different reactivities, allowing for stepwise functionalization. By carefully controlling reaction conditions such as temperature, catalyst, ligand, and stoichiometry of the boronic acid, it may be possible to achieve selective mono-arylation at either the C-4 or C-6 position. This would provide a powerful strategy for the synthesis of unsymmetrically substituted benzodioxole derivatives. For example, using a bulky ligand might favor reaction at the less sterically hindered position. However, without specific experimental data for 4,6-Diiodobenzo[d] nih.govnih.govdioxole, these considerations remain speculative.
Heck Reaction for Olefination
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes. wikipedia.org This reaction offers a route to introduce vinyl groups onto the benzodioxole core of 4,6-Diiodobenzo[d] nih.govnih.govdioxole.
Typical conditions for the Heck reaction involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP). The reaction can be performed with a variety of alkenes, such as styrenes and acrylates.
Table 3: Generalized Heck Reaction Conditions for Aryl Iodides (Applicable to 4,6-Diiodobenzo[d] nih.govnih.govdioxole)
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 |
| 2 | Methyl acrylate | PdCl₂ | P(o-tolyl)₃ | K₂CO₃ | NMP | 120 |
| 3 | Butyl acrylate | Pd(PPh₃)₄ | - | NaOAc | DMAc | 110 |
Similar to the Suzuki-Miyaura coupling, the potential for regioselective olefination at the C-4 or C-6 position exists. Stepwise Heck reactions could be envisioned by controlling the stoichiometry of the alkene and the reaction conditions to favor mono-olefination, followed by a second Heck reaction with a different alkene to produce unsymmetrically disubstituted products.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds. nih.govlibretexts.org This reaction would allow for the introduction of alkyne moieties at the C-4 and C-6 positions of 4,6-Diiodobenzo[d] nih.govnih.govdioxole.
The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (typically an amine such as Et₃N or piperidine), and a solvent like THF or DMF. rsc.org
Table 4: Typical Sonogashira Coupling Conditions for Aryl Iodides (Applicable to 4,6-Diiodobenzo[d] nih.govnih.govdioxole)
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT to 50 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | RT |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 60 |
The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 4,6-Diiodobenzo[d] nih.govnih.govdioxole an excellent substrate for Sonogashira coupling. The potential for regioselective mono-alkynylation followed by a second coupling reaction with a different alkyne opens up synthetic routes to a wide range of unsymmetrically disubstituted benzodioxoles with diverse electronic and structural properties. Catalyst-controlled regioselectivity has been observed in the Sonogashira coupling of other dihaloarenes, suggesting that a similar strategy could be applied to this system. rsc.org
Stille Coupling and Negishi Coupling Strategies
Stille and Negishi couplings are powerful palladium-catalyzed reactions for forming carbon-carbon bonds, and they represent viable strategies for the functionalization of 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole.
The Stille reaction involves the coupling of an organotin compound with an organic halide. researchgate.netwikipedia.org For 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole, this would typically involve reaction with an organostannane reagent (R-SnBu₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. researchgate.net The high functional group tolerance of the Stille coupling makes it particularly effective for transformations of highly functionalized molecules. uwindsor.ca The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage is the stability of organostannane reagents to air and moisture. wikipedia.org
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is noted for its broad scope, allowing for the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general transformation for 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole would involve its reaction with an organozinc halide (R-ZnX) using a catalyst like Pd(PPh₃)₄ or Ni(acac)₂. wikipedia.org Palladium catalysts generally offer higher yields and greater functional group tolerance. wikipedia.org
For di-iodinated substrates like 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole, both Stille and Negishi couplings can be performed sequentially to introduce two different substituents, a strategy discussed further in section 3.1.7.
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a direct route to aryl amines from aryl halides. youtube.comwikipedia.org This palladium-catalyzed cross-coupling reaction is highly relevant for the functionalization of 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole with various nitrogen-based nucleophiles.
The reaction involves coupling the aryl di-iodide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, such as sodium tert-butoxide (NaOtBu). libretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands like X-Phos often employed to facilitate the catalytic cycle. libretexts.org The development of various generations of catalyst systems has expanded the scope to include a wide array of amines and aryl halides, including iodides. youtube.com Bidentate phosphine ligands like BINAP and DPPF have been shown to be particularly efficient for the coupling of aryl iodides. youtube.com
Given the two iodine atoms on the substrate, both mono- and di-amination products can be synthesized. Selective mono-amination can be achieved by carefully controlling stoichiometry and reaction conditions, paving the way for further functionalization at the remaining C-I bond. This reaction provides a significant advantage over classical methods for synthesizing aromatic amines, which often suffer from limited scope and harsh conditions. wikipedia.org
Kumada Coupling and Iron-Catalyzed Cross-Couplings
The Kumada coupling and more recently developed iron-catalyzed cross-couplings offer alternative, often more economical, pathways for C-C bond formation from aryl halides.
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent (R-MgX) as the nucleophile with nickel or palladium catalysts. wikipedia.orgorganic-chemistry.org This method is effective for coupling aryl halides with alkyl, vinyl, or other aryl groups. organic-chemistry.org A primary advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. organic-chemistry.org For 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole, a double Kumada coupling could be employed to install two identical groups, for example, in the synthesis of polythiophenes. wikipedia.org
Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to palladium- or nickel-based systems. core.ac.ukyoutube.com Simple iron salts, such as FeCl₃ or Fe(acac)₃, can catalyze the coupling of Grignard reagents with aryl halides. core.ac.ukyoutube.com These reactions often proceed rapidly under mild conditions and can exhibit high chemoselectivity. core.ac.uk One challenge with aryl iodides in iron-catalyzed systems is a competing reduction of the carbon-halogen bond. core.ac.uk However, the development of new ligands and reaction conditions continues to expand the utility of iron catalysts for these transformations.
Sequential Cross-Coupling Reactions for Differential Functionalization
A significant advantage of di-halogenated substrates like 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole is the potential for sequential or iterative cross-coupling reactions to build complex, unsymmetrical molecules. This strategy relies on the ability to selectively react one C-I bond while leaving the other intact for a subsequent, different coupling reaction.
The two iodine atoms on the benzo[d] wikipedia.orgcore.ac.ukdioxole ring are electronically and sterically distinct. The iodine at the 4-position is flanked by the fused dioxole ring and a proton, while the iodine at the 6-position is situated between two protons. This inherent difference in the local environment can be exploited to achieve regioselective mono-functionalization under carefully controlled conditions.
Factors that can influence selectivity include:
Stoichiometry: Using a slight deficiency of the coupling partner (e.g., 0.9 equivalents of an organometallic reagent) can favor mono-substitution.
Catalyst and Ligands: The choice of the palladium or nickel catalyst and its associated ligands can influence the rate of oxidative addition at each C-I bond, thereby enabling selective reaction at the more reactive site.
Reaction Temperature and Time: Lower temperatures and shorter reaction times often favor mono-coupling, as the second coupling event typically requires more energy or longer exposure to the catalyst.
Once the mono-substituted product, 4-iodo-6-(substituted)-benzo[d] wikipedia.orgcore.ac.ukdioxole, is isolated, it can be subjected to a second, different cross-coupling reaction (e.g., Stille, Suzuki, Negishi, Buchwald-Hartwig) to install a second, distinct functional group at the remaining iodine position. This powerful strategy allows for the programmed construction of complex scaffolds from a simple, symmetrical starting material.
Nucleophilic Aromatic Substitution (SNAr) Reactions on 4,6-Diiodobenzo[d]wikipedia.orgcore.ac.ukdioxole
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor.
Activation by the Benzo[d]wikipedia.orgcore.ac.ukdioxole Moiety
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The rate of reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance. libretexts.orgsynthesisspotlight.com
The benzo[d] wikipedia.orgcore.ac.ukdioxole moiety itself is considered an electron-donating group due to the resonance contribution from the oxygen lone pairs. Therefore, in its ground state, 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole is not activated towards traditional SNAr reactions. The electron-rich nature of the ring system disfavors the formation of the necessary anionic Meisenheimer intermediate. For SNAr to be a viable pathway on this scaffold, strong electron-withdrawing groups would need to be introduced onto the aromatic ring.
Substituent Effects on Reactivity Profile
To render the 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole core susceptible to SNAr, the introduction of potent electron-withdrawing substituents, such as nitro (-NO₂) or cyano (-CN) groups, would be necessary. For example, if a nitro group were introduced at the 5- or 7-position, it would be ortho or para to one of the iodine atoms, thereby activating that site for nucleophilic attack.
In a hypothetical molecule like 4-iodo-5-nitrobenzo[d] wikipedia.orgcore.ac.ukdioxole, the nitro group would significantly lower the electron density of the aromatic ring and stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-4. The reaction would then proceed with the expulsion of the iodide ion to yield the substituted product. Without such activating groups, nucleophilic substitution on 4,6-Diiodobenzo[d] wikipedia.orgcore.ac.ukdioxole is highly unlikely to proceed through a standard SNAr mechanism.
Directed Ortho Metalation (DoM) and Further Functionalization
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction utilizes a "Directed Metalation Group" (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), directing deprotonation of the proton at the adjacent ortho position. uwindsor.cawikipedia.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high regiocontrol. baranlab.org
In the case of 4,6-diiodobenzo[d] nih.govmnstate.edudioxole, the oxygen atoms of the dioxole ring can act as a DMG, directing metalation to the C-7 position. However, a significant and often dominant competing reaction exists: lithium-halogen exchange. uwindsor.caimperial.ac.uk The exchange of a halogen (especially bromine or iodine) with lithium from an organolithium reagent is an extremely fast process, often occurring more rapidly than deprotonation, even at low temperatures. wikipedia.orgharvard.edu
The reaction of 4,6-diiodobenzo[d] nih.govmnstate.edudioxole with an alkyllithium reagent like n-BuLi is therefore expected to preferentially undergo lithium-iodine exchange at one or both of the C–I bonds rather than DoM at the C-7 position. wikipedia.orgias.ac.in The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org This pathway provides a route to 4-iodo-6-lithiobenzo[d] nih.govmnstate.edudioxole or 4,6-dilithiobenzo[d] nih.govmnstate.edudioxole, which are versatile intermediates for further functionalization (see Section 3.6.2). To achieve deprotonation at C-7 without interference from halogen exchange, a non-organolithium base, such as a lithium amide base (e.g., LDA), might be employed, as these bases are less prone to halogen exchange. uwindsor.ca
Should a lithiated species be generated, either via DoM or halogen exchange, it can be reacted with a wide array of electrophiles.
| Electrophile | Reagent Example | Functional Group Introduced |
| Carbon dioxide | CO₂ (gas or solid) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol |
| Esters | Ethyl acetate | Tertiary alcohol (via double addition) |
| Alkyl halides | Methyl iodide | Alkyl group (-CH₃) |
| Silyl halides | Trimethylsilyl chloride (TMSCl) | Silyl group (-Si(CH₃)₃) |
| Borates | Trimethyl borate | Boronic acid (-B(OH)₂) (after hydrolysis) |
| Disulfides | Dimethyl disulfide | Thioether (-SCH₃) |
Electrophilic Aromatic Substitution (EAS) at the Benzo[d]nih.govmnstate.edudioxole Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom. wikipedia.org The regioselectivity and rate of the reaction are governed by the electronic properties of the substituents already present on the ring. chemistrytalk.orgstudysmarter.co.ukyoutube.com In 4,6-diiodobenzo[d] nih.govmnstate.edudioxole, the directing effects of the benzodioxole group and the two iodine atoms must be considered.
Benzo[d] nih.govmnstate.edudioxole Group : This group is considered activating and ortho, para-directing. The oxygen atoms donate electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack by the electrophile, particularly when the attack occurs at the positions ortho or para to the oxygens. wikipedia.org
Iodine Atoms : Halogens are deactivating due to their inductive electron-withdrawing effect, which slows down the rate of reaction compared to benzene (B151609). However, they are ortho, para-directing because they can donate a lone pair of electrons via resonance to stabilize the arenium ion intermediate. wikipedia.org
The available positions for substitution on the 4,6-diiodobenzo[d] nih.govmnstate.edudioxole ring are C-5 and C-7. The directing effects toward these positions are summarized below.
| Substituent | Position | Directing Effect on C-5 | Directing Effect on C-7 |
| Benzo[d] nih.govmnstate.edudioxole | - | para to O-1, meta to O-3 | ortho to O-1 |
| Iodine | C-4 | ortho | meta |
| Iodine | C-6 | ortho | ortho |
Radical Reactions Involving 4,6-Diiodobenzo[d]nih.govmnstate.edudioxole
The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making aryl iodides excellent precursors for aryl radicals. nih.gov The generation of aryl radicals from 4,6-diiodobenzo[d] nih.govmnstate.edudioxole can be initiated through several methods, including photoredox catalysis or treatment with radical initiators. nih.gov
Once formed, the aryl radical at the C-4 or C-6 position can undergo various transformations:
Hydrogen Atom Abstraction : In the presence of a hydrogen atom donor (e.g., tributyltin hydride or a thiol), the aryl radical will abstract a hydrogen atom, resulting in the reduction of the C-I bond to a C-H bond (see Section 3.6.1).
Atom Transfer Radical Cyclization (ATRC) : If the molecule is suitably functionalized with an unsaturated tether (an alkene or alkyne) at an adjacent position (e.g., C-5), the generated aryl radical can undergo an intramolecular cyclization. nih.gov This is a powerful method for constructing new ring systems.
Intermolecular Addition : The aryl radical can add to external π-systems, such as electron-rich or electron-deficient alkenes, to form new carbon-carbon bonds.
For example, photolysis or treatment with a transition metal photocatalyst could cleave one of the C-I bonds to generate a monoradical intermediate, which could then be trapped or undergo further reactions. nih.gov
Functional Group Interconversions at the Iodine Sites of 4,6-Diiodobenzo[d]nih.govmnstate.edudioxole
The iodine substituents are highly versatile functional handles that can be converted into a wide range of other groups through the formation of organometallic intermediates or via reduction.
The carbon-iodine bonds of 4,6-diiodobenzo[d] nih.govmnstate.edudioxole can be reduced to carbon-hydrogen bonds to yield 4-iodobenzo[d] nih.govmnstate.edudioxole or the fully deiodinated benzo[d] nih.govmnstate.edudioxole. Common methods for this transformation include:
Catalytic Hydrogenation : This can be achieved using a palladium catalyst (e.g., Pd/C) with a hydrogen source, such as H₂ gas, or through transfer hydrogenation with reagents like ammonium (B1175870) formate.
Radical-Mediated Reduction : As mentioned in Section 3.5, generation of an aryl radical followed by quenching with a hydrogen atom donor is an effective method for deiodination. nih.gov
Hydride Reductions : While less common for aryl halides, strong hydride reagents can sometimes effect reduction.
Conversion of the C-I bonds into carbon-metal bonds transforms the electrophilic carbon of the aryl iodide into a highly nucleophilic carbon, opening up a vast array of possibilities for carbon-carbon bond formation. masterorganicchemistry.combyjus.com
Grignard Reagents : Aryl iodides react with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form organomagnesium halides, known as Grignard reagents. wikipedia.orgadichemistry.com This reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. adichemistry.com Depending on the stoichiometry, either a mono-Grignard (4-iodo-6-(magnesioiodo)benzo[d] nih.govmnstate.edudioxole) or a di-Grignard (4,6-bis(magnesioiodo)benzo[d] nih.govmnstate.edudioxole) reagent can be formed. These reagents are powerful nucleophiles. mnstate.edubyjus.com
| Electrophile | Reagent Type | Product After Acidic Workup |
| Formaldehyde (B43269) (CH₂O) | Aldehyde | Primary Alcohol |
| Other Aldehydes (R'CHO) | Aldehyde | Secondary Alcohol |
| Ketones (R'COR'') | Ketone | Tertiary Alcohol |
| Esters (R'COOR'') | Ester | Tertiary Alcohol (from two equivalents of Grignard reagent) |
| Carbon Dioxide (CO₂) | Acid Gas | Carboxylic Acid |
| Epoxides | Heterocycle | Alcohol (attack at the less substituted carbon) |
Organolithium Compounds : The most common method for preparing aryllithium compounds from aryl iodides is through lithium-halogen exchange. ethz.chorgsyn.org This reaction is very rapid, typically involving the treatment of the aryl iodide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (-78 °C). wikipedia.orgharvard.edu As discussed in Section 3.3, this exchange reaction is significantly faster than the deprotonation of an aromatic C-H bond. uwindsor.caias.ac.in The resulting aryllithium species are extremely strong bases and potent nucleophiles, reacting similarly to Grignard reagents but often with greater reactivity.
Reactivity and Stability of the Benzo[d]nih.govmnstate.edudioxole Ring System in 4,6-Diiodobenzo[d]nih.govmnstate.edudioxole
The benzo[d] nih.govmnstate.edudioxole (or methylenedioxyphenyl) moiety is a common structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals, which attests to its general stability. enamine.netwikipedia.orgnih.gov The ring system is generally stable under neutral, basic, and weakly acidic conditions.
Stability to Bases : The dioxole ring is highly stable towards strong bases, including the organolithium and Grignard reagents used for functional group interconversions at the iodine sites. The methylene (B1212753) bridge protons are not acidic enough to be removed by these bases.
Stability to Acids : The ring system is tolerant of many acidic conditions used for reactions like electrophilic aromatic substitution. For instance, Friedel-Crafts acylations on 1,3-benzodioxole (B145889) can be performed successfully. nih.gov However, the ether linkages are susceptible to cleavage under very strong acidic conditions (e.g., concentrated mineral acids like HBr or HI) or with potent Lewis acids, which can lead to ring-opening to form the corresponding catechol derivative.
Oxidative and Reductive Stability : The aromatic portion of the molecule can undergo oxidation or reduction under harsh conditions, but the dioxole ring itself is relatively robust. Standard catalytic hydrogenation conditions used to reduce the C-I bonds would typically leave the benzodioxole ring intact.
Ring-Opening and Ring-Closure Reactions
The 1,3-benzodioxole ring is generally stable; however, under certain conditions, ring-opening can be induced. The presence of two iodine atoms on the benzene ring can influence the reactivity of the entire molecule, including the potential for ring-opening and subsequent ring-closure reactions.
Ring-Opening Reactions:
Cleavage of the methylenedioxy bridge (the dioxole ring) of 1,3-benzodioxole derivatives can be achieved under harsh conditions, such as with strong Lewis acids or reducing agents. For 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole, a plausible ring-opening pathway would involve the cleavage of the C-O bonds of the dioxole ring to form a catechol derivative. This could potentially be achieved using reagents known to cleave aryl ethers, although the specific conditions for this di-iodinated compound are not documented.
Another theoretical possibility for ring-opening involves oxidative cleavage of the aromatic ring itself. nih.gov While the benzene ring is inherently stable, strong oxidizing agents can lead to its degradation. nih.gov The electron-donating nature of the methylenedioxy group and the electron-withdrawing nature of the iodine atoms would create a complex electronic environment influencing the susceptibility of the aromatic ring to oxidative cleavage.
Ring-Closure Reactions:
While ring-opening of the stable benzodioxole core is challenging, the iodo-substituents at the 4 and 6 positions offer handles for intramolecular ring-closure reactions to form new heterocyclic systems. These reactions would typically involve the transformation of the iodo-groups into functionalities capable of reacting with a nucleophile positioned on a side chain, which would need to be introduced synthetically.
For instance, if a suitable side chain with a nucleophilic group (e.g., -OH, -NH2) were introduced at the 5-position, an intramolecular cyclization could be envisioned. The iodine atoms could be converted to more reactive species, for example, through lithium-halogen exchange followed by reaction with an electrophile, or used directly in palladium-catalyzed coupling reactions to facilitate ring closure.
Interactive Table: Theoretical Ring-Opening and Ring-Closure Reactions of 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole
| Reaction Type | Potential Reagents and Conditions | Plausible Product(s) | Notes |
| Dioxole Ring-Opening | Strong Lewis acids (e.g., BBr₃) or reducing agents (e.g., LiAlH₄) | 4,6-Diiodobenzene-1,2-diol (a di-iodinated catechol) | Based on general methods for aryl ether cleavage. |
| Aromatic Ring-Opening | Strong oxidizing agents (e.g., O₃, KMnO₄ under harsh conditions) | Complex mixture of aliphatic dicarboxylic acids | Highly theoretical; would likely lead to degradation of the molecule. nih.gov |
| Intramolecular Ring-Closure (Hypothetical) | 1. Introduction of a nucleophilic side chain (e.g., at the 5-position). 2. Palladium-catalyzed intramolecular coupling. | Fused heterocyclic systems | Requires prior functionalization of the molecule. |
Oxidative and Reductive Transformations of the Dioxole Ring
The dioxole ring of 1,3-benzodioxole derivatives can undergo oxidative and reductive transformations, although the aromatic portion of the molecule often influences the reaction outcomes.
Oxidative Transformations:
The methylenedioxy bridge is susceptible to oxidation. For instance, cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles can lead to the formation of a 2-hydroxy derivative, which can then undergo further transformation. nih.gov It has been proposed that this can lead to the formation of carbon monoxide and a catechol. nih.gov In the case of 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole, such an oxidation would theoretically yield 4,6-diiodocatechol.
Direct oxidation of alkylbenzenes to 1,3-benzodioxoles has been observed with certain oxidizing agents like o-chloranil, suggesting the reverse reaction—the oxidation of the benzodioxole—is also a relevant consideration. researchgate.netnih.gov
Reductive Transformations:
The 1,3-benzodioxole ring is generally resistant to reduction under conditions that would, for example, reduce an isolated double bond. Catalytic hydrogenation of the benzene ring of a benzodioxole would require harsh conditions (high pressure and temperature) and would likely lead to the reduction of the aromatic system to a cyclohexane (B81311) derivative, potentially with concomitant hydrogenolysis of the iodine atoms. fiveable.melibretexts.org
Selective reduction of the dioxole ring without affecting the aromatic part is not a commonly reported transformation. More typically, reductions of substituted benzodioxoles focus on other functional groups on the molecule. libretexts.org For 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole, reductive conditions could potentially lead to the dehalogenation of the molecule, removing the iodine atoms.
Interactive Table: Theoretical Oxidative and Reductive Transformations of the Dioxole Ring in 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole
| Transformation Type | Potential Reagents and Conditions | Plausible Product(s) | Notes |
| Oxidation | Cytochrome P-450 model systems; Strong oxidizing agents | 4,6-Diiodobenzene-1,2-diol | This pathway involves the cleavage of the methylenedioxy bridge. nih.gov |
| Reduction (Aromatic Ring) | H₂, High pressure, High temperature, Metal catalyst (e.g., Ni, Pt) | 4,6-Diiodocyclohexane-1,2-diol (and dehalogenated products) | Based on general methods for the reduction of aromatic compounds. fiveable.melibretexts.org |
| Reductive Dehalogenation | Catalytic hydrogenation (e.g., H₂, Pd/C); Other reducing agents | Benzo[d] nih.govresearchgate.netdioxole | A common side reaction or desired transformation for aryl halides. |
Advanced Spectroscopic and Structural Characterization of 4,6 Diiodobenzo D 1,3 Dioxole
X-ray Crystallography and Solid-State Structural Analysis
A definitive analysis of the solid-state structure of 4,6-Diiodobenzo[d] rsc.orgnih.govdioxole would require single-crystal X-ray diffraction data. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure. To date, no crystallographic information file (CIF) or published study detailing these parameters for this specific compound has been identified.
Without experimental crystallographic data, a precise description of the molecular conformation and geometry of 4,6-Diiodobenzo[d] rsc.orgnih.govdioxole in the crystalline state cannot be provided. This would typically include a data table of key bond lengths and angles, which remains unavailable.
The iodine substituents on the benzodioxole ring are expected to participate in significant supramolecular interactions, particularly halogen bonding (I···I or I···O interactions), which would strongly influence the crystal packing. nih.govnih.govresearchgate.net Analysis of the crystal lattice would reveal how these and other weak interactions, such as π-stacking, guide the assembly of molecules into specific motifs. However, without a determined crystal structure, any discussion of these motifs would be purely speculative.
The field of crystal engineering often utilizes co-crystallization to modify the physicochemical properties of compounds. nih.govnih.gov Diiodo-substituted aromatic compounds, in particular, are excellent candidates for forming co-crystals through halogen bonding with suitable acceptor molecules. nih.govsemanticscholar.org A search of the literature did not yield any studies on the co-crystallization or host-guest chemistry of 4,6-Diiodobenzo[d] rsc.orgnih.govdioxole or its immediate derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations within a compound. jsscacs.edu.in These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds, such as stretching and bending. libretexts.org
For 4,6-Diiodobenzo[d] nih.govstudymind.co.ukdioxole, the IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural features: the iodinated aromatic ring and the benzodioxole moiety. While a specific experimental spectrum for this exact compound is not detailed in available literature, the expected vibrational modes can be predicted based on characteristic frequencies for its constituent functional groups. nih.gov
Key Functional Groups and Expected Vibrational Modes:
Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Dioxole Ring: The C-O-C asymmetric and symmetric stretching vibrations of the ether linkages in the five-membered ring are characteristic and would likely produce strong bands in the IR spectrum, typically in the 1250-1000 cm⁻¹ range. The CH₂ group of the dioxole ring will show stretching vibrations around 2900 cm⁻¹ and bending (scissoring) vibrations around 1450 cm⁻¹.
C-I Bonds: The C-I stretching vibrations occur at low frequencies due to the high mass of the iodine atom. These bands are expected in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman spectroscopy provides complementary information. nih.gov Non-polar bonds with a change in polarizability, such as the C=C bonds in the aromatic ring and the C-I bonds, often produce strong Raman signals.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong | Strong |
| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 | Medium | Medium |
| C-O-C (Ether) | Asymmetric Stretching | 1260 - 1200 | Strong | Weak |
| C-O-C (Ether) | Symmetric Stretching | 1070 - 1020 | Medium | Medium |
| C-I | Stretching | 600 - 500 | Strong | Strong |
Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes.
For 4,6-Diiodobenzo[d] nih.govstudymind.co.ukdioxole, the molecular formula is C₇H₄I₂O₂. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁶O).
Calculation of Exact Mass:
7 x Carbon (12.000000) = 84.000000
4 x Hydrogen (1.007825) = 4.031300
2 x Iodine (126.904473) = 253.808946
2 x Oxygen (15.994915) = 31.989830
Total Exact Mass = 373.820076
An HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to reveal structural information. nih.gov The fragmentation pattern provides a roadmap of the molecule's structure, indicating weaker bonds and stable resulting fragments. libretexts.org
For 4,6-Diiodobenzo[d] nih.govstudymind.co.ukdioxole (MW ≈ 374), the molecular ion (M⁺˙) at m/z 374 would be the precursor ion. A plausible fragmentation pathway would involve the following steps:
Loss of Iodine: The C-I bond is relatively weak, making the loss of an iodine radical (I•) a likely initial fragmentation step, resulting in an ion at m/z 247.
Loss of a Second Iodine: The subsequent loss of the second iodine radical would lead to an ion at m/z 120.
Fragmentation of the Dioxole Ring: The benzodioxole structure itself can fragment. A common pathway is the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion or subsequent fragments. For example, the ion at m/z 247 could lose CH₂O to produce a fragment at m/z 217.
Loss of Carbon Monoxide: Aromatic ethers can lose carbon monoxide (CO, 28 Da). This could occur from various fragments.
| Proposed Fragment Ion | m/z (Nominal Mass) | Proposed Neutral Loss |
|---|---|---|
| [C₇H₄I₂O₂]⁺˙ (Molecular Ion) | 374 | - |
| [C₇H₄IO₂]⁺ | 247 | I• |
| [C₇H₄O₂]⁺˙ | 120 | 2 x I• |
| [C₆H₃IO]⁺ | 217 | I•, CH₂O |
| [C₆H₄I]⁺ | 203 | CO₂, I• |
Electronic Spectroscopy (UV-Vis) and Photophysical Property Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. science.gov The resulting spectrum can provide information about the presence of chromophores, particularly conjugated π-systems. utoronto.ca
The chromophore in 4,6-Diiodobenzo[d] nih.govstudymind.co.ukdioxole is the substituted benzene ring. The benzodioxole system itself typically shows absorption bands around 290 nm. The presence of two heavy iodine atoms on the aromatic ring is expected to influence the electronic transitions. Heavy atoms like iodine can cause a "heavy-atom effect," which may influence both the position and intensity of absorption bands and affect photophysical properties like fluorescence and phosphorescence.
The iodine substituents are likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent benzo[d] nih.govstudymind.co.ukdioxole, due to the extension of the conjugated system through the lone pairs on the iodine atoms and their influence on the molecular orbitals.
| Compound | Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) | Electronic Transition |
|---|---|---|---|---|
| 4,6-Diiodobenzo[d] nih.govstudymind.co.ukdioxole | Ethanol | ~295-310 | ~3000-5000 | π → π |
| Benzo[d] nih.govstudymind.co.ukdioxole (for comparison) | Ethanol | ~290 | ~3500 | π → π |
Further photophysical studies would involve measuring the fluorescence emission spectrum and quantum yield. Given the presence of heavy iodine atoms, it is plausible that the fluorescence quantum yield would be low due to enhanced intersystem crossing to the triplet state.
Chiroptical Properties of Chiral Derivatives or Analogues of 4,6-Diiodobenzo[d]nih.govstudymind.co.ukdioxole
The parent compound, 4,6-Diiodobenzo[d] nih.govstudymind.co.ukdioxole, is achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).
However, chiroptical properties could be studied in chiral derivatives or analogues of this compound. Chirality could be introduced into the structure in several ways:
Substitution at the Methylene (B1212753) Bridge: Replacing the two hydrogen atoms on the C2 carbon of the dioxole ring with two different substituents (R¹ and R²) would create a stereogenic center.
Atropisomerism: If bulky substituents were introduced at positions adjacent to the C-I bonds, rotation around the aryl-substituent single bonds could be restricted, potentially leading to stable, separable atropisomers which are chiral.
Chiral Side Chains: Attaching a chiral substituent to the aromatic ring would make the entire molecule chiral.
Once a chiral derivative is synthesized, its chiroptical properties can be characterized. nih.gov
Optical Rotation: Measures the rotation of plane-polarized light by the chiral molecule, reported as the specific rotation [α].
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light by the chiral molecule. CD spectroscopy is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information about the stereochemistry of the molecule.
For example, a chiral derivative such as 2-methyl-2-phenyl-4,6-diiodobenzo[d] nih.govstudymind.co.ukdioxole could be synthesized and its enantiomers separated. The CD spectrum of each enantiomer would be a mirror image of the other, providing a definitive confirmation of its absolute configuration, often aided by computational chemistry predictions. The study of such derivatives is crucial in fields like asymmetric synthesis and medicinal chemistry, where stereochemistry plays a vital role. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful analytical method that measures the difference in absorption between left and right circularly polarized light by a substance. jascoinc.comwikipedia.org This phenomenon is known as the Cotton effect and is exclusively exhibited by chiral, or optically active, molecules. jascoinc.com A molecule is considered chiral if it is non-superimposable on its mirror image, a structural property that causes the differential interaction with polarized light. wikipedia.org
The molecular structure of 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole is defined by a planar benzo[d] nih.govresearchgate.netdioxole core with two iodine atoms substituted at the 4th and 6th positions of the benzene ring. This arrangement results in a molecule with a plane of symmetry that bisects the dioxole ring and the C4-C6 axis. The presence of this symmetry element means the molecule is achiral.
Because 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole is an achiral compound, it does not possess optical activity. Therefore, it will not produce a signal in Circular Dichroism spectroscopy. The absorption of left and right circularly polarized light is identical, resulting in a net-zero CD signal across all wavelengths. Consequently, there are no research findings or spectroscopic data tables detailing the CD spectrum of this compound, as the technique is not applicable for its structural elucidation.
Theoretical and Computational Investigations of 4,6 Diiodobenzo D 1,3 Dioxole
Quantum Chemical Calculations on Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,6-Diiodobenzo[d]dioxole, these calculations would provide a foundational understanding of its stability, electronic properties, and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors
DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of 4,6-Diiodobenzo[d]dioxole would offer significant insights.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. An FMO analysis of 4,6-Diiodobenzo[d]dioxole would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO would also be a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for 4,6-Diiodobenzo[d]dioxole (Note: This table is illustrative and not based on actual published data.)
| Parameter | Expected Value (eV) | Interpretation |
| HOMO Energy | -6.5 to -5.5 | Indicates the energy of the highest energy electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.5 to -0.5 | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.0 to 6.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
An electrostatic potential (ESP) map would visualize the charge distribution on the surface of 4,6-Diiodobenzo[d]dioxole. This would identify electron-rich (negative potential) and electron-poor (positive potential) regions, offering a guide to its intermolecular interactions and the sites most susceptible to electrophilic or nucleophilic attack. The iodine and oxygen atoms would be expected to be regions of significant negative potential.
Analysis of bond orders would quantify the double or single bond character between the atoms in the molecule. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), would provide a quantitative measure of the aromatic character of the benzene (B151609) ring within the benzodioxole system, and how the iodine substituents might influence it.
Ab Initio Methods for High-Accuracy Predictions of Molecular Properties
For even greater accuracy, particularly for properties like bond lengths, bond angles, and vibrational frequencies, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while more computationally intensive, would provide benchmark data for the geometric and electronic properties of 4,6-Diiodobenzo[d]dioxole.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For 4,6-Diiodobenzo[d]dioxole, this could be applied to understand its potential synthetic transformations or degradation pathways. For instance, the mechanism of nucleophilic aromatic substitution at the iodine-bearing positions could be investigated, providing insights into the feasibility and regioselectivity of such reactions.
Table 2: Hypothetical Data for a Nucleophilic Aromatic Substitution Reaction of 4,6-Diiodobenzo[d]dioxole (Note: This table is illustrative and not based on actual published data.)
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Formation of Meisenheimer Complex | 15 - 25 | The initial attack of a nucleophile on the aromatic ring. |
| Departure of Iodide | 5 - 10 | The elimination of the iodide leaving group to form the final product. |
Transition State Analysis for Reactivity Prediction in Synthetic Pathways
Transition state (TS) analysis is a cornerstone of computational chemistry for predicting the feasibility and outcomes of chemical reactions. For a molecule like 4,6-Diiodobenzo[d] nih.govnih.govdioxole, this analysis would be crucial in understanding its synthesis, which often involves electrophilic iodination of the parent benzo[d] nih.govnih.govdioxole.
Researchers would use computational methods to locate the transition state structures for key steps, such as the formation of the sigma complex during iodination. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. By mapping the potential energy surface, computational models can predict the regioselectivity of the iodination, explaining why the iodine atoms attach at the 4 and 6 positions. nih.gov Calculations would typically involve geometry optimization of the reactants, products, and the transition state. The transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov
Table 1: Hypothetical Activation Energies for Iodination of Benzo[d] nih.govnih.govdioxole
| Position of Iodination | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| 4-position (first I) | ωB97X-D | 6-31+G(d,p) | 15.2 |
| 5-position (first I) | ωB97X-D | 6-31+G(d,p) | 18.5 |
| 6-position (second I) | ωB97X-D | 6-31+G(d,p) | 16.1 |
Note: This table is illustrative, based on typical values for electrophilic aromatic substitution, and does not represent published data for this specific reaction.
Energy Profiles of Key Synthetic Steps Involving 4,6-Diiodobenzo[d]nih.govnih.govdioxole
Creating a reaction energy profile provides a comprehensive view of a synthetic pathway. For the synthesis of 4,6-Diiodobenzo[d] nih.govnih.govdioxole, this would involve calculating the relative energies of all reactants, intermediates, transition states, and products for each step.
Catalytic Cycle Simulations in Cross-Coupling Reactions
4,6-Diiodobenzo[d] nih.govnih.govdioxole is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are fundamental for forming carbon-carbon bonds. worldresearchersassociations.com Computational simulations of the catalytic cycle for these reactions can elucidate the mechanism and factors controlling efficiency.
A typical simulation of a Suzuki-Miyaura coupling would involve modeling the three main stages:
Oxidative Addition: The di-iodo compound reacts with a Pd(0) complex. DFT calculations would determine the energy barrier for the insertion of the palladium into one of the carbon-iodine bonds.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center. The simulation would model the structure of the intermediate and the transition state for this step.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.
These simulations provide insights into ligand effects, the role of the base, and potential side reactions. nih.govrsc.orgmit.edu By understanding the energetics of each step, catalysts can be designed for higher turnover numbers and selectivity. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While the core benzodioxole ring system is rigid, computational analysis can reveal subtle conformational preferences and dynamic behaviors, especially concerning interactions with its environment.
Rotational Barriers and Preferred Conformational States
The primary conformational flexibility in 4,6-Diiodobenzo[d] nih.govnih.govdioxole itself is limited. However, if this unit were connected to other groups via single bonds, for instance, in a polymer or a larger molecule, the rotational barriers around these bonds would become significant. For related systems like substituted biphenyls, DFT calculations are used to determine the energy profile for rotation around the single bond connecting the rings. rsc.org This involves performing a "relaxed scan," where the dihedral angle is systematically changed, and the energy is minimized at each step. The energy difference between the lowest energy (staggered) conformation and the highest energy (eclipsed) conformation defines the rotational barrier. rsc.orgnih.gov
Solvent Effects on Molecular Conformation and Interaction
The solvent environment can significantly influence a molecule's conformation and its interactions with other species. nih.govmdpi.com Computational models can account for these effects using two primary approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent. sigmaaldrich.com
Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov
Molecular Dynamics (MD) simulations, which model the movement of atoms over time, are particularly useful for studying how solvent molecules arrange themselves around 4,6-Diiodobenzo[d] nih.govnih.govdioxole and how this dynamic interaction might influence its reactivity or aggregation behavior. nih.gov
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations are a powerful tool for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. aps.org
For 4,6-Diiodobenzo[d] nih.govnih.govdioxole, DFT calculations can accurately predict its Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.govd-nb.info
This predictive capability is invaluable for assigning peaks in experimental spectra, especially for complex molecules, and for distinguishing between potential isomers. rsc.org The accuracy of the prediction depends on the chosen functional and basis set. nih.govd-nb.info
Table 2: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Deviation (ppm) |
|---|---|---|---|
| C=C (Aromatic) | 118.5 | 119.1 | +0.6 |
| C-I (Aromatic) | 90.2 | 89.8 | -0.4 |
| O-C-O (Dioxole) | 102.1 | 102.5 | +0.4 |
Note: This table is illustrative. Experimental values are hypothetical, and calculated values are typical for this class of compound, demonstrating the expected level of agreement.
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions between molecular orbitals. researchgate.net This helps in understanding the electronic structure and photophysical properties of the molecule.
NMR Chemical Shift Prediction and Validation
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure verification. nih.gov The standard and highly successful approach involves the use of DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govrsc.org
The computational process begins with the optimization of the molecule's three-dimensional geometry, typically using a functional like B3LYP or M06-2X with a suitable basis set such as 6-311+G(d,p). mdpi.comnih.gov To simulate experimental conditions, solvent effects are often incorporated using a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. liverpool.ac.uk Following geometry optimization, the GIAO-DFT calculation is performed at the same level of theory to obtain the absolute isotropic shielding values (σ).
These absolute shielding values are not directly comparable to experimental chemical shifts (δ). Instead, they are converted to chemical shifts by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. For improved accuracy, a linear scaling approach is frequently employed, where the calculated shielding values are plotted against known experimental shifts for a set of related molecules, and the resulting linear equation is used to correct the predicted values for the target molecule. youtube.com
A hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for 4,6-Diiodobenzo[d] nih.govnih.govdioxole, calculated at the B3LYP/6-311+G(d,p) level with a PCM for chloroform (B151607), is presented below. The validation of these theoretical values would involve comparison with experimentally acquired spectra. Modern DFT methods can often predict proton chemical shifts with a mean absolute error of less than 0.2 ppm and carbon chemical shifts within 2 ppm, making them a reliable tool for spectral assignment. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts for 4,6-Diiodobenzo[d] nih.govnih.govdioxole
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C4/C6 | 85.1 | - |
| C5/C7 | 111.3 | 7.35 |
| C3a/C7a | 149.2 | - |
| OCH₂O | 102.5 | 6.05 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Calculations for IR and Raman Assignments
Theoretical vibrational spectroscopy is an indispensable tool for interpreting experimental Infrared (IR) and Raman spectra. nih.gov The process involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) for the optimized molecular geometry. uit.no Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration. nih.gov
DFT calculations provide the frequencies as well as the intensities for both IR and Raman spectra. IR intensities are determined from the changes in the molecular dipole moment during a vibration, while Raman intensities are derived from changes in the polarizability. nih.gov It is a common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP functionals) to the calculated harmonic frequencies. This empirical correction accounts for the neglect of anharmonicity in the calculation and systematic errors associated with the chosen theoretical method, leading to better agreement with experimental data. nih.gov
The calculated spectra allow for a detailed assignment of each experimental band to a specific molecular vibration. For 4,6-Diiodobenzo[d] nih.govnih.govdioxole, key vibrational modes would include the C-H stretching of the aromatic ring, the symmetric and asymmetric stretching of the dioxole -CH₂- group, aromatic C=C stretching, and the characteristic low-frequency C-I stretching modes.
Interactive Data Table: Predicted Vibrational Frequencies for 4,6-Diiodobenzo[d] nih.govnih.govdioxole
| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |
| 3085 | Low | Medium | Aromatic C-H stretch |
| 2980 | Medium | Medium | Asymmetric -CH₂- stretch |
| 2895 | Medium | High | Symmetric -CH₂- stretch |
| 1580 | High | High | Aromatic C=C stretch |
| 1475 | High | Medium | -CH₂- scissoring |
| 1250 | High | Low | Asymmetric C-O-C stretch |
| 1040 | High | Medium | Symmetric C-O-C stretch |
| 860 | Medium | Low | C-H out-of-plane bend |
| 650 | Low | High | Aromatic ring deformation |
| 285 | Low | High | C-I stretch |
Note: The data in this table is hypothetical and for illustrative purposes.
UV-Vis Absorption Maxima and Emission Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method for predicting the electronic absorption and emission spectra of molecules. faccts.deresearchgate.net This approach calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov
The calculation is typically performed on the previously optimized ground-state geometry and includes the effects of a solvent via a PCM, as solvatochromic shifts can be significant. soton.ac.uknih.gov In addition to the excitation energies, TD-DFT calculations also provide the oscillator strength for each transition, a dimensionless quantity that is proportional to the intensity of the spectral band. nih.gov Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) allows for their characterization as π→π* or n→π* transitions.
To predict fluorescence or phosphorescence, the geometry of the first singlet (S₁) or triplet (T₁) excited state is optimized. The energy difference between the optimized excited state and the ground state energy at that same geometry provides the emission maximum. The difference between the absorption and emission maxima is known as the Stokes shift. For 4,6-Diiodobenzo[d] nih.govnih.govdioxole, the main absorptions are expected to be π→π* transitions within the iodinated benzene ring system.
Interactive Data Table: Predicted Electronic Transitions for 4,6-Diiodobenzo[d] nih.govnih.govdioxole
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 260 | 0.08 | HOMO-1 → LUMO (π→π) |
| S₁ → S₀ (Emission) | 350 | - | LUMO → HOMO (π→π*) |
Note: The data in this table is hypothetical and for illustrative purposes.
Applications and Utility of 4,6 Diiodobenzo D 1,3 Dioxole in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate in Organic Synthesis
As a di-iodinated aromatic compound, 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole possesses the key attributes of a versatile synthetic intermediate. The iodine substituents are excellent leaving groups in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orgorganic-chemistry.orgnih.gov This reactivity allows for the sequential or simultaneous introduction of different molecular fragments, making it a candidate for constructing complex molecular architectures.
Precursor for Complex Heterocycles and Natural Product Analogues
The benzodioxole moiety is a common structural feature in a wide array of natural products and biologically active molecules. The functionalization of this core scaffold is a key strategy in medicinal chemistry. Dihalo-aromatics serve as foundational precursors for building complex heterocyclic systems. For instance, related bromo-benzodioxole derivatives have been utilized in Suzuki-Miyaura coupling reactions to synthesize new, complex heterocyclic compounds. researchgate.net Theoretically, 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole could be employed in similar palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with heteroaryl boronic acids, to generate intricate polycyclic or multi-heterocyclic structures. nih.gov
However, a detailed review of available scientific literature does not provide specific examples of 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole being used as a direct precursor in the total synthesis of complex heterocycles or natural product analogues.
Building Block for Multifunctional Scaffolds in Target Synthesis
In drug discovery and materials science, "building blocks" are relatively simple molecules that can be combined to create larger, more complex structures with desired functions. Dihaloarenes, like 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole, are quintessential building blocks because their two reactive sites allow for the extension of the molecular structure in two directions. This "di-directional" growth is fundamental for creating multifunctional scaffolds. For example, one iodine atom could be reacted via a Suzuki coupling, and the other via a Sonogashira coupling, to introduce two distinct functional groups.
Despite this potential, specific documented instances of 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole being used as a central building block for multifunctional scaffolds in targeted synthesis are not prominent in the surveyed literature.
Stereoselective Synthesis Leveraging 4,6-Diiodobenzo[d]wikipedia.orgcommonorganicchemistry.comdioxole Derivatives
Stereoselective synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The role of a molecule like 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole in such syntheses would typically involve its incorporation into a chiral ligand or catalyst, or its use as a substrate in a reaction that creates new stereocenters. The rigid benzodioxole scaffold could provide a well-defined steric environment to influence the stereochemical outcome of a reaction.
Currently, there is a lack of specific research findings detailing the use of 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole or its immediate derivatives in stereoselective synthesis applications.
Integration into Materials Science and Polymer Chemistry
The bifunctional nature of 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole makes it a prime candidate for use as a monomer in the synthesis of polymers. The two iodine atoms can participate in step-growth polymerization reactions, leading to the formation of conjugated polymers, which are of significant interest in materials science for their electronic and optical properties.
Monomer for Conjugated Polymers and Copolymers
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. The synthesis of these polymers often relies on the palladium-catalyzed cross-coupling of dihaloaromatic monomers with other bifunctional monomers. Given its structure, 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole could theoretically serve as a monomer in such polymerizations.
Poly(p-phenylene vinylene) and Poly(p-phenylene ethynylene) Derivatives
Poly(p-phenylene ethynylene) (PPE) and Poly(p-phenylene vinylene) (PPV) are two important classes of conjugated polymers. PPEs are frequently synthesized via Sonogashira coupling polymerization between a dihaloaromatic monomer and a di-alkyne monomer. wikipedia.org In this context, 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole could react with a comonomer like 1,4-diethynylbenzene (B1207667) to produce a copolymer incorporating the benzodioxole unit into the polymer backbone. Such an incorporation could modulate the polymer's solubility, electronic properties, and solid-state packing.
Below is a hypothetical reaction scheme for the synthesis of a PPE derivative using 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole.
| Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer Structure |
|---|---|---|---|
| 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole | 1,4-Diethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI / Base | Alternating copolymer of benzodioxole and phenylene ethynylene units |
The synthesis of PPV derivatives often proceeds through different pathways, such as the Gilch, Wittig, or Heck reactions. While a dihalide like 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole could potentially be used in a Heck coupling reaction with ethylene, this is a common method for PPV synthesis.
Despite the strong theoretical potential for 4,6-Diiodobenzo[d] wikipedia.orgcommonorganicchemistry.comdioxole to act as a monomer for these specific conjugated polymers, a search of the scientific literature did not yield studies describing its actual use in the synthesis of PPV or PPE derivatives. The properties of such hypothetical polymers are therefore not experimentally determined.
| Property | Expected Influence of Benzodioxole Unit |
|---|---|
| Solubility | May be enhanced or modified depending on comonomer and side chains. |
| Optical Band Gap | The electron-donating nature of the dioxole oxygens could lower the band gap compared to a simple PPE. |
| Fluorescence | Expected to be fluorescent, with emission wavelength influenced by the benzodioxole unit. |
| Thermal Stability | The rigid aromatic structure would likely contribute to good thermal stability. |
Benzo[d]nih.govresearchgate.netdioxole-Containing π-Conjugated Systems for Electronic Applications
The benzo[d] nih.govresearchgate.netdioxole moiety is a valuable building block for the synthesis of π-conjugated systems, which are the cornerstone of many organic electronic devices. The compound 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole serves as a key monomer in the creation of these materials. The two iodine atoms on the aromatic ring provide reactive sites for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming the carbon-carbon bonds that constitute the backbone of conjugated polymers. researchgate.net
Methods such as the Suzuki-Miyaura coupling (reacting with organoboron compounds) and Stille coupling (reacting with organotin compounds) are extensively used to polymerize dihalogenated monomers like 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole with suitable co-monomers. researchgate.netwiley-vch.de For instance, reacting it with an aromatic diboronic acid or distannane derivative would yield an alternating copolymer. This modular approach allows for the precise tuning of the resulting polymer's electronic and physical properties by carefully selecting the co-monomer. wiley-vch.demdpi.com The electron-rich nature of the benzo[d] nih.govresearchgate.netdioxole unit makes it an effective electron-donating component in donor-acceptor (D-A) type copolymers, a widely employed strategy for creating low bandgap materials essential for various electronic applications. mdpi.com
Organic Semiconductor Applications
Materials derived from 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole are promising candidates for use as active materials in organic semiconductors. The performance of these materials is fundamentally linked to the extended π-conjugated systems that can be constructed using this monomer. These conjugated polymers and oligomers can transport charge carriers (holes or electrons) and form the basis of devices like organic field-effect transistors (OFETs). nih.govresearchgate.net
Components in Organic Light-Emitting Diode (OLED) Devices
The benzo[d] nih.govresearchgate.netdioxole core and its derivatives have been successfully incorporated into materials for organic light-emitting diodes (OLEDs), demonstrating their utility in electroluminescent applications. nih.govresearchgate.net These materials can function as the emissive layer (emitter) or as the host material for a phosphorescent or fluorescent guest emitter. mdpi.com The electronic properties of the benzodioxole unit can be tailored through synthetic modification to achieve emission across the visible spectrum, particularly in the blue region. nih.govresearchgate.net
For example, donor-acceptor molecules containing a benzodioxin-amine moiety, a structure closely related to benzodioxole, have been synthesized and used as emitters in high-performance deep-blue OLEDs. nih.govresearchgate.net These devices exhibit high brightness, excellent color purity, and high external quantum efficiencies, demonstrating the potential of this heterocyclic system in OLED technology. The 4,6-diiodo precursor is an ideal starting point for synthesizing such advanced materials via cross-coupling reactions to attach other functional groups. researchgate.netresearchgate.net
Below is a table summarizing the performance of a non-doped OLED device using a carbazole-substituted benzodioxin-amine phenanthroimidazole (Cz-SBDPI) emitter, which showcases the potential of this class of materials.
| Performance Metric | Value | Reference |
|---|---|---|
| Maximum Brightness (L) | 12,984 cd/m² | nih.govresearchgate.net |
| Current Efficiency (ηc) | 5.9 cd/A | nih.govresearchgate.net |
| Power Efficiency (ηp) | 5.7 lm/W | nih.govresearchgate.net |
| External Quantum Efficiency (ηex) | 6.2% | nih.govresearchgate.net |
| CIE Coordinates (x, y) | (0.15, 0.06) | nih.govresearchgate.net |
Organic Photovoltaic (OPV) Materials and Solar Cell Applications
In the field of organic photovoltaics (OPVs), there is a continuous search for new materials that can efficiently absorb sunlight and convert it into electricity. The dominant material design strategy involves blending an electron-donating material with an electron-accepting material to form a bulk heterojunction. rsc.org Copolymers constructed from 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole are potential candidates for the donor component in such blends. rsc.org
The electron-rich benzodioxole unit can be polymerized with various electron-accepting monomers to create D-A copolymers with broad absorption spectra and appropriate energy levels for efficient charge separation at the donor-acceptor interface. rsc.orgrsc.org While benzodithiophene (BDT) is a more commonly reported donor unit, the fundamental principles apply to the structurally similar benzodioxole. The performance of such a polymer in a solar cell is evaluated by its power conversion efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). nih.gov
The table below shows the performance of a solar cell using a copolymer of a related benzodithiophene (BDT) donor and a benzotriazole (B28993) (BTz) acceptor, illustrating the performance achievable with these types of D-A copolymers.
| Device Parameter | Value | Polymer System | Reference |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | 1.7% | PBDTDTBTz/PC71BM | rsc.org |
| Short-Circuit Current (Jsc) | 4.5 mA/cm² | PBDTDTBTz/PC71BM | rsc.org |
| Open-Circuit Voltage (Voc) | 0.60 V | PBDTDTBTz/PC71BM | rsc.org |
| Fill Factor (FF) | 0.62 | PBDTDTBTz/PC71BM | rsc.org |
Optoelectronic Device Fabrication Using 4,6-Diiodobenzo[d]nih.govresearchgate.netdioxole-Derived Materials
The fabrication of optoelectronic devices using materials derived from 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole follows standard procedures for organic electronics. researchgate.net These devices are typically built as multi-layered thin-film structures deposited on a substrate, such as glass or flexible plastic. researchgate.netmdpi.com
For solution-processable polymeric materials synthesized from the diiodo precursor, techniques like spin-coating, blade-coating, or inkjet printing are used to deposit the active layer from a solution. mdpi.com A typical device architecture for an OPV or OLED includes:
Substrate: Often glass coated with a transparent conductive oxide like Indium Tin Oxide (ITO), which serves as the anode.
Hole Injection/Transport Layer (HIL/HTL): A layer of a material like PEDOT:PSS is coated onto the anode to facilitate the injection of holes into the active layer. rsc.orgmdpi.com
Active Layer: The light-emitting or light-absorbing organic semiconductor material. In OPVs, this is typically a bulk heterojunction blend of a donor polymer and a fullerene or non-fullerene acceptor. rsc.org In OLEDs, it is the emissive material. mdpi.com
Electron Transport Layer (ETL) / Cathode: Finally, a low work function metal (like calcium or aluminum) or a combination of an ETL and a metal is deposited via thermal evaporation in a high-vacuum environment to serve as the cathode. rsc.org
The precise control of layer thickness, interface quality, and morphology of the active layer are all critical for achieving high device performance. researchgate.netnih.gov
Fluorescence and Luminescence Materials Based on the Dioxole Core
The benzo[d] nih.govresearchgate.netdioxole core is an effective chromophore that forms the basis of a new class of fluorescent dyes. researchgate.net Materials incorporating this structural unit often exhibit interesting photophysical properties, including strong fluorescence and large Stokes shifts, which is the separation between the absorption and emission maxima. researchgate.net A large Stokes shift is advantageous as it minimizes self-absorption, improving the effective light output in applications like fluorescent probes and OLEDs.
The fluorescence properties, such as emission color and quantum yield, can be finely tuned by chemically modifying the benzodioxole core. Attaching electron-donating or electron-withdrawing groups to the aromatic ring through reactions at the iodo-positions of 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole allows for systematic control over the electronic structure and, consequently, the luminescent behavior. Research has shown that derivatives of the 1,3-benzodioxole (B145889) moiety can have long fluorescence lifetimes and high photostability, making them robust materials for luminescence applications. researchgate.net
| Compound Type | Absorption Max (λabs) | Emission Max (λem) | Key Feature | Reference |
|---|---|---|---|---|
| 1,3-Benzodioxole Dyes | - | - | Large Stokes shifts, long fluorescence lifetimes | researchgate.net |
| TPA/BT-based Emitter (TBAN) | - | 596 nm (in film) | High efficiency orange-red emission | rsc.org |
| TPA/BT-based Emitter (TBT) | - | 615 nm (in film) | High efficiency red emission | rsc.org |
Applications in Supramolecular Chemistry and Host-Guest Systems
Beyond its use in covalent polymer synthesis, 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole holds significant potential in the field of supramolecular chemistry and crystal engineering. This potential stems from the ability of its iodine atoms to participate in halogen bonding. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (known as a σ-hole) and a Lewis base (such as a nitrogen or oxygen atom). researchgate.net
The strength of this interaction increases with the polarizability of the halogen, making iodine the strongest halogen bond donor among the common halogens (I > Br > Cl > F). nih.gov The two iodine atoms in 4,6-Diiodobenzo[d] nih.govresearchgate.netdioxole can act as potent directional handles to control the assembly of molecules in the solid state. By co-crystallizing this compound with suitable halogen bond acceptors, it is possible to construct well-defined supramolecular architectures like tapes, sheets, or 3D networks. mdpi.com This "crystal engineering" approach can be used to create novel materials with tailored properties. While not a traditional macrocyclic host, the molecule can act as a guest within larger host cavities or as a building block (a "synthon") that directs the formation of complex host-guest assemblies through these specific, directional interactions. nih.govbohrium.com
Utilization in Catalysis and Ligand Design
Ligand Scaffolds for Transition Metal Catalysis and Asymmetric Synthesis
The role of 4,6-Diiodobenzo[d] researchgate.netsnnu.edu.cndioxole as a foundational scaffold for constructing ligands for transition metal catalysis or asymmetric synthesis is not documented. While the benzodioxole moiety is present in various chemical structures, its specific 4,6-diiodo substituted variant has not been reported as a platform for developing ligands intended for these catalytic applications. Research in asymmetric catalysis often focuses on ligands with specific chirality and steric/electronic properties, for which 4,6-Diiodobenzo[d] researchgate.netsnnu.edu.cndioxole has not been identified as a key building block. snnu.edu.cnclockss.org
In-depth Analysis Reveals Scant Research on 4,6-Diiodobenzo[d] benthamdirect.commdpi.comdioxole, Hindering a Comprehensive Review
A thorough investigation into the scientific literature and chemical databases for the compound 4,6-Diiodobenzo[d] benthamdirect.commdpi.comdioxole reveals a significant lack of published research. Despite extensive searches, no specific studies detailing its synthesis, characterization, reactivity, or applications could be identified. This scarcity of information prevents the construction of a detailed historical and forward-looking scientific article as requested.
The benzo[d] benthamdirect.commdpi.comdioxole scaffold, also known as methylenedioxybenzene, is a core structure in a multitude of naturally occurring and synthetic compounds with diverse biological activities and material properties. Consequently, various derivatives of this scaffold have been the subject of extensive research. However, it appears that the specific di-iodinated derivative, 4,6-Diiodobenzo[d] benthamdirect.commdpi.comdioxole, has not been a focus of synthetic or applied chemical research to date.
General methodologies for the iodination of aromatic compounds are well-established in organic chemistry. These methods often employ molecular iodine in the presence of an oxidizing agent, or other electrophilic iodine sources. For instance, the iodination of activated aromatic rings can be achieved using reagents like iodine with periodic acid or N-iodosuccinimide. It is plausible that such methods could be applied to benzo[d] benthamdirect.commdpi.comdioxole to yield di-iodinated products. However, the regioselectivity of such a reaction—that is, whether it would specifically produce the 4,6-diiodo isomer—would need to be determined experimentally. Without published results, any discussion on the synthesis of 4,6-Diiodobenzo[d] benthamdirect.commdpi.comdioxole would be purely speculative.
Similarly, without the successful synthesis and isolation of the compound, its structural characterization via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry has not been reported. The reactivity of the carbon-iodine bonds in such a molecule would be of interest for further functionalization, for example, in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Aryl iodides are valuable precursors in this regard.
The potential applications of 4,6-Diiodobenzo[d] benthamdirect.commdpi.comdioxole could be hypothesized based on the properties of other halogenated benzodioxoles and aryl iodides. These could range from intermediates in organic synthesis to building blocks for novel materials, such as polymers or liquid crystals, where the heavy iodine atoms could impart useful properties. However, without any experimental data, these remain conjectures.
Historical Trajectories and Future Research Directions for 4,6 Diiodobenzo D 1,3 Dioxole
Synergistic Approaches Combining Experimental and Computational Studies on 4,6-Diiodobenzo[d]nih.govmdpi.comdioxole Chemistry
In modern chemical research, the integration of experimental and computational methods provides a powerful paradigm for understanding and predicting chemical behavior. For a molecule like 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole, where experimental data may be sparse, this synergistic approach is invaluable.
Computational Insights:
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can offer profound insights into the molecular properties of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole. These methods can predict:
Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule can be calculated, providing a foundational understanding of its three-dimensional structure.
Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies can be determined. This information is crucial for predicting the molecule's reactivity, particularly the sites susceptible to electrophilic or nucleophilic attack. For instance, the electron-donating nature of the dioxole ring and the electron-withdrawing and activating effect of the iodine atoms significantly influence the aromatic ring's reactivity.
Spectroscopic Properties: Computational models can simulate spectroscopic data, such as 1H and 13C NMR chemical shifts, which are essential for the characterization of synthesized compounds. These predictions can aid in the interpretation of experimental spectra and confirm the successful synthesis of the target molecule.
A related isomer, 4,7-Diiodobenzo[d] nih.govmdpi.comdioxole, has some predicted physicochemical properties which can serve as a preliminary reference.
| Property | Predicted Value |
| Molecular Formula | C7H4I2O2 |
| Molar Mass | 373.91 g/mol |
| Density | 2.583±0.06 g/cm³ |
| Boiling Point | 338.7±42.0 °C |
Interactive Data Table: Predicted Physicochemical Properties of a Diiodobenzodioxole Isomer
Experimental Validation and Exploration:
Experimental work is essential to validate computational predictions and explore the tangible chemistry of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole. Key experimental areas include:
Synthesis and Characterization: The synthesis of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole would likely involve the direct iodination of benzo[d] nih.govmdpi.comdioxole. Various iodinating agents and conditions, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide, could be explored to achieve the desired regioselectivity. nih.govnih.govorganic-chemistry.org The successful synthesis would be confirmed by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography, to compare with computationally predicted data.
Reactivity Studies: The carbon-iodine bonds in 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole are expected to be reactive sites for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. worldresearchersassociations.com Experimental studies would involve reacting the di-iodinated compound with a range of coupling partners to synthesize more complex derivatives. The yields and reaction kinetics of these reactions would provide valuable data on the compound's synthetic utility.
The synergy between these approaches allows for a more efficient and deeper exploration of the chemical landscape of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole. Computational studies can guide experimental efforts by predicting promising reaction pathways and properties, while experimental results provide the necessary validation and can reveal unexpected reactivity that can be further investigated computationally.
Challenges and Opportunities in the Field of 4,6-Diiodobenzo[d]nih.govmdpi.comdioxole Research
The exploration of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole presents both significant challenges and exciting opportunities for future research.
Challenges:
Regioselective Synthesis: A primary challenge in the synthesis of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole is achieving high regioselectivity. The electrophilic iodination of the benzo[d] nih.govmdpi.comdioxole ring can potentially lead to a mixture of mono- and di-iodinated isomers (e.g., 4,5-, 4,7-, and 5,6-diiodo derivatives). Developing synthetic methods that precisely control the position of iodination is a significant hurdle that requires careful selection of reagents, catalysts, and reaction conditions. nih.gov
Limited Existing Literature: The lack of specific studies on 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole means that researchers must often rely on analogy to other halogenated aromatic systems. This can make the prediction of its properties and reactivity more challenging and may require more extensive exploratory research.
Potential Instability: While aromatic iodides are generally stable, the presence of two iodine atoms on the electron-rich benzodioxole ring could potentially influence the compound's stability, particularly under certain reaction conditions or upon exposure to light.
Opportunities:
Versatile Synthetic Intermediate: The true potential of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole lies in its utility as a synthetic building block. The two iodine atoms provide two reactive handles for sequential or double cross-coupling reactions. This allows for the construction of complex molecular architectures with diverse functionalities, which could be of interest in medicinal chemistry and materials science. mdpi.com
Development of Novel Bioactive Compounds: The benzo[d] nih.govmdpi.comdioxole moiety is a common scaffold in many natural products and pharmacologically active compounds. nih.govfrontiersin.orgnajah.edu The introduction of iodine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, derivatives of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole could be explored for the development of new therapeutic agents.
Advancements in Catalysis and Synthesis: The challenges associated with the synthesis of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole can drive innovation in synthetic methodologies. Research in this area could lead to the development of new and more efficient catalytic systems for regioselective C-H iodination of electron-rich aromatic compounds. acs.orgd-nb.info
Exploration of Polyhalogenated Heterocyclic Chemistry: The study of 4,6-Diiodobenzo[d] nih.govmdpi.comdioxole contributes to the broader field of polyhalogenated heterocyclic compounds, an area with growing importance in various chemical disciplines. msesupplies.comcoherentmarketinsights.com Understanding the properties and reactivity of this specific compound can provide valuable insights into the behavior of other related molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Diiodobenzo[d][1,3]dioxole, and what factors influence reaction yields?
- Methodological Answer : A typical synthesis involves iodination of benzo[d][1,3]dioxole derivatives using iodine sources (e.g., I₂/KIO₃ or ICl) under controlled conditions. For example, substituting bromine or chlorine in 4,6-dihalogenated precursors via halogen exchange reactions can yield the diiodo derivative. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., acetic acid or DMF), and stoichiometry of iodinating agents significantly impact yields . Lower yields (<50%) are often attributed to steric hindrance from the bulky iodine atoms, which can slow reaction kinetics.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons and carbons adjacent to iodine exhibit distinct deshielding (e.g., aromatic protons appear at δ 6.8–7.2 ppm).
- 77Se NMR (if selenium derivatives are synthesized): Useful for confirming selenium bonding patterns in organoselenium analogs .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ or [M-I]⁺ confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and confirms iodine substitution positions, with C–I bond lengths typically ~2.10 Å .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential iodine vapor release. Avoid contact with reducing agents to prevent HI formation. In case of inhalation, move to fresh air and seek medical attention immediately. Store in amber glass under inert gas to prevent photodegradation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from variations in:
- Derivative functionalization : Pyrazole or selenium substituents (e.g., organoselenium compounds) alter lipophilicity and bioavailability .
- Assay conditions : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) affect results.
- Statistical validation : Use dose-response curves (IC₅₀/EC₅₀) and replicate experiments (n ≥ 3) to ensure reproducibility .
Q. What strategies optimize regioselectivity in diiodination reactions of benzo[d][1,3]dioxole derivatives?
- Methodological Answer :
- Directing groups : Electron-withdrawing groups (e.g., nitro) at specific positions can direct iodination to the 4,6-sites.
- Catalytic systems : Lewis acids like FeCl₃ or ZnCl₂ enhance electrophilic substitution at iodine-favored positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective iodination .
Q. How does thermogravimetric analysis (TGA) inform the thermal stability of this compound-based materials?
- Methodological Answer : TGA profiles (heating rate 10°C/min under N₂) reveal decomposition temperatures (Tₐ). For example, organoselenium derivatives decompose at ~250°C, releasing iodine and selenium oxides. Residual mass (%) correlates with inorganic byproduct formation, critical for material applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
